molecular formula C20H11NO2 B14334093 4-Nitrobenzo(a)pyrene CAS No. 109345-47-3

4-Nitrobenzo(a)pyrene

Cat. No.: B14334093
CAS No.: 109345-47-3
M. Wt: 297.3 g/mol
InChI Key: PMACLRKUWODJAN-UHFFFAOYSA-N
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Description

4-Nitrobenzo(a)pyrene is a nitro-derivative of the well-studied carcinogen Benzo[a]pyrene (BaP), belonging to a class of ubiquitous environmental contaminants known as nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) . This compound serves as a critical model compound in research for understanding the metabolic activation and mutagenic potential of nitro-PAHs . Unlike BaP, which is activated primarily through ring-oxidation by cytochrome P450 enzymes, this compound can be activated via multiple pathways, including both nitroreduction and ring-oxidation, or a combination of these routes . These metabolic processes lead to the formation of highly reactive intermediates that bind to DNA, forming bulky adducts such as dG-3-NBaP-DE, which are central to its mechanism of mutagenesis and genotoxicity . The primary research value of this compound lies in its application for studying the specific DNA damage and mutation profiles induced by nitro-PAHs, providing insights into their role as environmental carcinogens. It is for use in research applications only, strictly within laboratory settings. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109345-47-3

Molecular Formula

C20H11NO2

Molecular Weight

297.3 g/mol

IUPAC Name

4-nitrobenzo[a]pyrene

InChI

InChI=1S/C20H11NO2/c22-21(23)18-11-14-10-13-4-1-2-6-15(13)16-9-8-12-5-3-7-17(18)19(12)20(14)16/h1-11H

InChI Key

PMACLRKUWODJAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=C(C5=CC=CC(=C54)C=C3)[N+](=O)[O-]

Origin of Product

United States

Nitroreduction Pathway

The primary activation pathway for many nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including 4-NBaP, is the enzymatic reduction of the C4-nitro group. This is a multi-step process that generates progressively more reactive intermediates.

Step 1: 4-NBaP is reduced to 4-nitrosobenzo[a]pyrene.

Step 2: The nitroso intermediate is further reduced to form 4-hydroxylaminobenzo[a]pyrene. This N-hydroxy arylamine is a highly reactive electrophile.

Step 3: The pathway can terminate with the formation of the stable metabolite, 4-aminobenzo[a]pyrene.

This reductive process is catalyzed by a variety of enzymes, including cytosolic enzymes like xanthine (B1682287) oxidase and microsomal enzymes such as NADPH-cytochrome P450 reductase. The 4-hydroxylaminobenzo[a]pyrene intermediate is particularly significant as it can be further activated through O-esterification by cytosolic sulfotransferases or acetyltransferases, leading to the formation of highly unstable esters that readily react with cellular macromolecules.

Ring Oxidation Pathway

Concurrent with nitroreduction, 4-NBaP can undergo oxidative metabolism on the benzo-ring, a pathway analogous to that of its parent compound, benzo[a]pyrene (B130552). This process is mediated predominantly by the cytochrome P450 (CYP) monooxygenase system, particularly isozymes like CYP1A1 and CYP1A2.

Initial oxidation yields arene oxides, which are rapidly converted to phenols and dihydrodiols. Studies using rat liver microsomes have successfully identified several key ring-oxidized metabolites of 4-NBaP. The principal products include:

Phenols: 9-Hydroxy-4-nitrobenzo[a]pyrene and 3-hydroxy-4-nitrobenzo[a]pyrene.

Dihydrodiols: 4-Nitrobenzo[a]pyrene-9,10-dihydrodiol and 4-nitrobenzo[a]pyrene-7,8-dihydrodiol.

The formation of these dihydrodiols, especially the 7,8-dihydrodiol, is significant because they can serve as substrates for a second round of CYP-mediated oxidation to form highly reactive nitrobenzo[a]pyrene dihydrodiol epoxides.

Combined Nitroreduction and Ring Oxidation

Metabolites can also be formed through a combination of both pathways. For instance, a ring-oxidized product like 4-nitrobenzo[a]pyrene-7,8-dihydrodiol can subsequently undergo nitroreduction to yield 4-aminobenzo[a]pyrene-7,8-dihydrodiol. Conversely, the fully reduced 4-aminobenzo[a]pyrene can be a substrate for ring oxidation. This interplay between the two pathways dictates the ultimate balance of stable, detoxified metabolites versus reactive, genotoxic species.

The following tables summarize the key pathways and metabolites characterized in metabolic studies of 4-NBaP.

Table 1: Principal Metabolic Pathways of 4-Nitrobenzo[a]pyrene This table outlines the major enzymatic routes involved in the biotransformation of 4-NBaP.

Metabolic PathwayKey EnzymesPrimary Intermediates / ProductsSignificance
NitroreductionNADPH-cytochrome P450 reductase, Xanthine (B1682287) oxidase, other cytosolic reductases4-Nitrosobenzo[a]pyrene, 4-Hydroxylaminobenzo[a]pyrene, 4-Aminobenzo[a]pyreneMajor activation pathway leading to reactive N-hydroxy arylamine intermediates.
Ring OxidationCytochrome P450 (e.g., CYP1A1, CYP1A2), Epoxide hydrolasePhenols (e.g., 9-Hydroxy-4-NBaP), Dihydrodiols (e.g., 4-NBaP-7,8-dihydrodiol)Can be a detoxification route or a competing activation pathway leading to dihydrodiol epoxides.
Combined PathwaysA combination of reductases and CYPsAmino-phenols, Amino-dihydrodiols (e.g., 4-Aminobenzo[a]pyrene-7,8-dihydrodiol)Demonstrates the complex interplay between the two primary metabolic routes.

Table 2: Characterized Metabolites of 4-Nitrobenzo[a]pyrene in In Vitro Studies This table details specific metabolites that have been identified in experimental laboratory systems.

MetaboliteExperimental SystemKey Research Finding
4-Aminobenzo[a]pyreneSalmonella typhimurium cultures, Anaerobic rat liver S9Identified as a major stable end-product of the nitroreduction pathway.
4-Nitrobenzo[a]pyrene-9,10-dihydrodiolAerobic rat liver microsomesIdentified as a major ring-oxidized metabolite, indicating significant CYP activity at the K-region.
4-Nitrobenzo[a]pyrene-7,8-dihydrodiolAerobic rat liver microsomesA key precursor metabolite for the formation of bay-region dihydrodiol epoxides.
9-Hydroxy-4-nitrobenzo[a]pyreneAerobic rat liver microsomesA primary phenolic metabolite formed via the ring oxidation pathway.
3-Hydroxy-4-nitrobenzo[a]pyreneAerobic rat liver microsomesA phenolic metabolite identified alongside the 9-hydroxy isomer, though often in lesser amounts.

Metabolic Activation Pathways of 4 Nitrobenzo a Pyrene and Nitrobenzo a Pyrene Isomers

Enzymatic Biotransformation Mediated by Xenobiotic-Metabolizing Enzymes (XMEs)

This metabolic route involves the oxidation of the polycyclic aromatic core of 4-NBaP, primarily mediated by Phase I xenobiotic-metabolizing enzymes. This pathway is mechanistically similar to the well-characterized activation of benzo[a]pyrene (B130552).

The initial and rate-limiting step in the oxidative metabolism of 4-NBaP is catalyzed by enzymes of the Cytochrome P450 (CYP) superfamily, particularly the CYP1 subfamily. Research has identified CYP1A1 and CYP1B1 as the principal enzymes responsible for this biotransformation. These enzymes, often induced by exposure to aromatic hydrocarbons, introduce an oxygen atom into the BaP ring system to form electrophilic arene oxides (epoxides).

Studies using recombinant human enzymes and liver microsomes from laboratory animals have shown that oxidation occurs at several positions on the 4-NBaP molecule. The most significant sites of oxidation are the K-region (4,5-positions) and the bay-region (7,8- and 9,10-positions). The formation of 4-nitro-BaP-7,8-oxide and 4-nitro-BaP-9,10-oxide is of particular importance, as these intermediates are precursors for the formation of highly reactive diol epoxides. The presence of the electron-withdrawing nitro group at the 4-position can influence the regioselectivity of CYP-mediated oxidation compared to the parent BaP.

Following the formation of arene oxides by CYP enzymes, the enzyme microsomal epoxide hydrolase (mEH) plays a crucial role. Epoxide hydrolase catalyzes the stereospecific hydration of the epoxide ring, adding a molecule of water to form a trans-dihydrodiol. For instance, 4-nitro-BaP-7,8-oxide is metabolized by mEH to yield 4-nitro-BaP-trans-7,8-dihydrodiol. This detoxification step converts the highly reactive epoxide into a more stable, but still metabolically active, dihydrodiol. The efficiency of mEH can significantly influence the steady-state concentration of the precursor arene oxides.

The sequential action of CYP enzymes and mEH results in the formation of various trans-dihydrodiol metabolites. The 4-nitro-BaP-trans-7,8-dihydrodiol is a key product of this pathway. This dihydrodiol is not an end-product but rather a substrate for a second round of oxidation by CYP enzymes (e.g., CYP1A1, CYP1B1). This second epoxidation predominantly occurs at the 9,10-double bond, leading to the formation of the ultimate reactive metabolite of this pathway: 4-nitro-BaP-7,8-diol-9,10-epoxide .

This diol epoxide is a powerful electrophile. Due to its instability, it can be hydrolyzed non-enzymatically in aqueous environments to form stable and excretable tetrols (e.g., 4-nitro-BaP-r-7,t-8,t-9,c-10-tetrahydrotetrol). The detection of these specific tetrols in biological samples serves as a definitive biomarker for the metabolic activation of 4-NBaP through the diol epoxide pathway.

Table 1: Key Metabolites of the Oxidative Pathway of 4-Nitrobenzo[a]pyrene (This table summarizes the major products formed during the ring oxidation pathway, the precursor molecule, and the primary enzymes involved in the transformation.)

Precursor CompoundEnzyme(s) InvolvedResulting Metabolite(s)Class of Metabolite
4-Nitrobenzo[a]pyreneCYP1A1, CYP1B14-Nitro-BaP-7,8-oxide, 4-Nitro-BaP-9,10-oxideArene Oxide
4-Nitro-BaP-7,8-oxideMicrosomal Epoxide Hydrolase (mEH)4-Nitro-BaP-trans-7,8-dihydrodiolDihydrodiol
4-Nitro-BaP-trans-7,8-dihydrodiolCYP1A1, CYP1B14-Nitro-BaP-7,8-diol-9,10-epoxideDiol Epoxide
4-Nitro-BaP-7,8-diol-9,10-epoxideSpontaneous Hydrolysis4-Nitro-BaP-tetrols (various stereoisomers)Tetrol

Nitroreduction Pathways in Mammalian and Microbial Systems

In parallel with ring oxidation, the nitro group of 4-NBaP can be metabolically reduced. This pathway is significant because it generates a different set of reactive intermediates. Nitroreduction is carried out by a variety of enzymes found in both mammalian cells and the anaerobic bacteria of the gastrointestinal tract.

The reduction of the nitro group (–NO₂) is a stepwise process. The initial two-electron reduction, catalyzed by nitroreductase enzymes, converts the nitro group to a nitroso group (–NO), forming 4-nitrosobenzo[a]pyrene . A subsequent two-electron reduction yields the key intermediate, a hydroxylamino derivative (–NHOH), 4-hydroxyaminobenzo[a]pyrene .

In mammalian systems, this reduction is primarily mediated by cytosolic enzymes such as DT-diaphorase (NQO1) and xanthine (B1682287) oxidase. However, the anaerobic bacteria residing in the gut possess highly efficient nitroreductases that can extensively metabolize ingested 4-NBaP. The hydroxylamino intermediate, 4-hydroxyaminobenzo[a]pyrene, is a chemically reactive species. It can undergo further metabolic activation, such as O-acetylation by N,O-acetyltransferases (NATs) or O-sulfonation by sulfotransferases (SULTs), to form an unstable ester that spontaneously decomposes to a highly electrophilic nitrenium ion (Ar-NH⁺).

The final step in the complete reduction of the nitro group is the conversion of the hydroxylamino intermediate to a stable amino derivative (–NH₂). This reaction, involving a further two-electron reduction, produces 4-aminobenzo[a]pyrene . This amino-derivative is a major end-product of the reductive pathway and is often used as a biomarker to quantify the extent of nitroreduction. While less reactive than the hydroxylamino intermediate, its formation confirms that the nitroreduction pathway has been engaged.

Table 2: Key Metabolites of the Nitroreduction Pathway of 4-Nitrobenzo[a]pyrene (This table outlines the sequential products of the nitroreduction pathway and the biological systems or enzymes responsible for their formation.)

Precursor CompoundCatalytic System / Enzyme(s)Resulting Metabolite(s)Class of Metabolite
4-Nitrobenzo[a]pyreneMammalian (e.g., NQO1, Xanthine Oxidase); Microbial Nitroreductases4-Nitrosobenzo[a]pyreneNitroso-Derivative
4-Nitrosobenzo[a]pyreneMammalian & Microbial Nitroreductases4-Hydroxyaminobenzo[a]pyreneHydroxyamino-Derivative
4-Hydroxyaminobenzo[a]pyreneMammalian & Microbial Reductases4-Aminobenzo[a]pyreneAmino-Derivative
4-Hydroxyaminobenzo[a]pyreneN,O-Acetyltransferases (NATs), Sulfotransferases (SULTs)Nitrenium Ion (via ester formation)Electrophilic Ion

O-Acetylation as a Secondary Activation Step

Following the initial reduction of the nitro group to a hydroxylamine (B1172632) (N-hydroxy-amino) intermediate, a critical secondary activation step for many nitro-PAHs is O-acetylation. This reaction is catalyzed by cytosolic N,O-acetyltransferases (NATs), which transfer an acetyl group from acetyl coenzyme A (acetyl-CoA) to the hydroxylamine. nih.gov This creates a highly unstable N-acetoxy-arylamine ester.

This ester possesses a good leaving group (acetate), and its subsequent spontaneous heterolytic cleavage generates a reactive nitrenium ion. nih.gov This electrophilic species can then readily form covalent adducts with nucleophilic sites in DNA, a key event in the initiation of carcinogenesis.

Studies on various nitro-PAH isomers have demonstrated the significance of this pathway. For instance, the metabolic activation of dinitropyrenes by rat mammary gland cytosol involves monoreduction to a hydroxylamine followed by O-acetylation. healtheffects.org Similarly, the major activation pathway for the dihydrodiol metabolites of 1-nitrobenzo[a]pyrene (1-nitro-BaP) also involves nitroreduction followed by O-acetylation. healtheffects.org While direct studies on 4-nitrobenzo[a]pyrene are limited, the established mechanism for other isomers strongly suggests that O-acetylation of its N-hydroxy metabolite, N-hydroxy-4-aminobenzo[a]pyrene, is a crucial step in its transformation into an ultimate carcinogen. Human N-acetyltransferases, particularly NAT1 and NAT2, are known to catalyze the O-acetylation of various N-hydroxy arylamines. researchgate.net

Regioselectivity and Stereoselectivity of Metabolic Enzymes

The precise location of enzymatic attack (regioselectivity) and the specific three-dimensional orientation of the resulting products (stereoselectivity) are critical determinants of the biological activity of nitro-PAH metabolites. These outcomes are dictated by the interplay between the substrate's structure and the active site of the metabolizing enzymes, primarily cytochrome P450 (CYP) monooxygenases.

Impact of Nitro Substitution Position on Enzymatic Attack

The position of the nitro group on the benzo[a]pyrene (BaP) ring system profoundly influences the regioselectivity of enzymatic metabolism. The bulky and electron-withdrawing nature of the nitro group can sterically hinder or electronically deactivate adjacent regions of the molecule, directing metabolic enzymes to other sites.

For example, studies on 6-nitrobenzo[a]pyrene have shown that the nitro group at the C-6 position blocks metabolism at the peri positions (C-7 and C-8). tandfonline.com This steric hindrance redirects oxidative attack to other locations, such as the C-1 and C-3 positions. tandfonline.com Similarly, research on 1-nitro-BaP revealed that the C-1 nitro group markedly alters the regioselectivity of CYP enzymes compared to the parent BaP molecule. healtheffects.org In the case of 7-nitrodibenz[a,h]anthracene, metabolism is uniquely directed to the 1,2,3,4-benzo ring, which is distant from the nitro group, indicating a significant directing effect of the substituent. nih.gov

While specific metabolic profiles for 4-nitrobenzo[a]pyrene are not as extensively documented, it can be inferred from these findings that the C-4 nitro group would likewise direct metabolic oxidation away from its immediate vicinity (the "bay region"), potentially favoring oxidation at more distant sites on the molecule. This alteration in the metabolic profile compared to the parent BaP is crucial, as it determines which dihydrodiols and epoxides are formed, ultimately influencing the compound's mutagenic and carcinogenic potential.

Stereochemical Outcomes of Hydroxylation and Epoxidation

The enzymatic reactions that metabolize nitro-PAHs are often highly stereoselective, producing specific enantiomers (non-superimposable mirror images) of metabolites. This is particularly important in the formation of dihydrodiol epoxides, where different stereoisomers can have vastly different biological activities.

Metabolism of the parent compound, BaP, by liver microsomes from PCB-treated rats is highly stereoselective, yielding predominantly the (+)-trans-7R,8R-dihydrodiol. tandfonline.com This specific enantiomer is the precursor to the most carcinogenic diol epoxide isomer, (+)-anti-BPDE. The epoxidation step itself is also stereoselective. For instance, cytochrome P-450-catalyzed reactions favor the formation of specific epoxide enantiomers from 7,8-dihydrobenzo[a]pyrene. nih.gov

In Vitro Metabolic Studies and Model Systems

To investigate the complex metabolic pathways of compounds like 4-nitrobenzo[a]pyrene, researchers rely on various in vitro model systems that can replicate aspects of mammalian metabolism. These systems range from subcellular fractions to complex, three-dimensional cell cultures.

Utilization of Liver Microsomes (e.g., Rat Liver) for Metabolic Profiling

Liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, are a cornerstone of in vitro toxicology and drug metabolism studies. unt.eduosti.gov Incubations of a test compound with liver microsomes (or the S9 fraction, which also contains cytosolic enzymes) from species like the rat, often from animals pre-treated with enzyme inducers like Aroclor 1254 or 3-methylcholanthrene, allow for the identification and quantification of metabolic products. unt.eduiarc.fr

Studies using rat liver microsomes have been instrumental in elucidating the metabolic pathways of nitro-PAH isomers. For 1-nitro-BaP, aerobic metabolism in this system yields ring-oxidized products like trans-7,8- and trans-9,10-dihydrodiols, while hypoxic (low oxygen) conditions favor nitroreduction to 1-amino-BaP. healtheffects.org For 6-nitro-BaP, a wide range of metabolites have been identified from rat liver S9 incubations, including dihydrodiols, phenols, and quinones. iarc.fr Research on 4-nitropyrene (B1202641) has shown that its metabolic pathways include both ring oxidation and nitroreduction, leading to the formation of DNA adducts in rat liver and mammary glands. nih.gov These studies demonstrate that rat liver microsomal systems are highly capable of activating nitro-PAHs through multiple competing pathways.

Table 1: Representative Metabolites of Nitrobenzo[a]pyrene Isomers in Rat Liver Microsomal Systems
CompoundMetabolic ConditionKey Metabolites IdentifiedPrimary Pathway(s)Reference
1-Nitrobenzo[a]pyreneAerobic1-nitro-BaP trans-7,8-dihydrodiol, 1-nitro-BaP trans-9,10-dihydrodiolRing Oxidation healtheffects.org
1-Nitrobenzo[a]pyreneHypoxic1-Aminobenzo[a]pyreneNitroreduction healtheffects.org
6-Nitrobenzo[a]pyreneAerobic (S9)6-nitro-BaP-dihydrodiols, Hydroxy-6-nitro-BaPs, BaP-quinonesRing Oxidation, Nitroreduction iarc.fr
4-NitropyreneIn vivo (Rat)DNA adducts derived from nitroreductionNitroreduction, Ring Oxidation nih.gov

Application of Human Tissue Organoid Cultures for Bioactivation Studies

In recent years, three-dimensional (3D) organoid cultures have emerged as a more physiologically relevant in vitro model. inchem.org Derived from human stem cells or primary tissues, organoids self-organize into structures that mimic the architecture and cellular complexity of native organs, including the liver and lung. inchem.orgnih.gov This advanced system offers a superior alternative to traditional 2D cell cultures for studying the metabolism and toxicity of xenobiotics. nih.gov

Human organoids have been successfully used to study the bioactivation of carcinogens. For example, human airway organoids have been shown to effectively model the toxicity of 1-nitropyrene, demonstrating responses like the overproduction of reactive oxygen species (ROS) that are more representative of the native airway epithelium than conventional cell lines. researchgate.netnih.gov Furthermore, organoids derived from human liver, kidney, and colon have demonstrated the capacity to metabolically activate various dietary carcinogens, leading to the formation of DNA adducts. acs.org These models express key xenobiotic-metabolizing enzymes, including CYPs and NQO1, and can be maintained in culture for extended periods, making them suitable for chronic exposure studies. nih.govacs.org

While specific studies on 4-nitrobenzo[a]pyrene using human organoids have not yet been published, the successful application of these models for other PAHs and nitro-PAHs highlights their immense potential. researchgate.netacs.org Human liver organoids, which can be differentiated into highly functional hepatocyte-like cells with metabolic activities comparable to primary human hepatocytes, represent a state-of-the-art tool for profiling the metabolic activation of 4-nitrobenzo[a]pyrene and accurately assessing its potential human-specific risks. nih.govfrontiersin.org

Table 2: Application of Human Organoid Models in Carcinogen Metabolism
Organoid TypeCompound StudiedKey FindingsModel AdvantagesReference
Human Airway1-NitropyreneDemonstrated dose-dependent ROS production and cytotoxicity.More physiologically relevant response than 2D cell lines; stable for long-term culture. researchgate.netnih.gov
Human Liver, Colon, Kidney, StomachBenzo[a]pyrene, Aflatoxin B₁, Aristolochic Acid IMetabolically activated carcinogens to form DNA adducts; expressed relevant XME genes (CYP1A1, CYP3A4 etc.).Recapitulates tissue-specific metabolism and architecture; allows comparison across different organs. acs.org
Human LiverHepatotoxic DrugsDifferentiated organoids showed metabolic activity (CYP1A2, CYP3A4) comparable to primary hepatocytes.Provides a source of highly functional hepatocytes for preclinical drug/toxicant screening. nih.gov

Characterization of Metabolic Products and Pathways

The metabolic activation of 4-nitrobenzo[a]pyrene (4-NBaP) is a multifaceted process critical to its biological activity. It proceeds primarily through two competing metabolic routes: reduction of the nitro group and oxidation of the aromatic ring system. These pathways can occur independently or sequentially, generating a complex profile of metabolites. The prevalence of each pathway is dependent on the specific enzymes present in the biological system, such as the tissue and species under investigation.

Dna Adduct Formation and Molecular Interactions of 4 Nitrobenzo a Pyrene Metabolites

Structural Characterization of DNA Adducts

The covalent modification of DNA by metabolites of nitro-PAHs results in structurally diverse adducts, primarily involving the purine (B94841) bases, deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). The precise structure, stereochemistry, and location of these adducts within the DNA helix are pivotal determinants of their biological consequences, including their potential to cause mutations.

Identification of Deoxyguanosine Adducts (e.g., N2-Guanine Adducts)

Deoxyguanosine is a major target for adduction by activated metabolites of many PAHs and nitro-PAHs. For isomers like 3-Nitrobenzo[a]pyrene, extensive research has characterized specific adducts formed through both major metabolic pathways.

One well-characterized adduct results from the ring-oxidation pathway. The metabolite 3-nitro-B[a]P trans-7,8-diol-anti-9,10-epoxide reacts with calf thymus DNA to form 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-3-nitro-B[a]P. nih.gov This adduct involves the covalent linkage between the C10 position of the BaP ring system and the exocyclic N2-amino group of guanine (B1146940). The same adduct has been identified in vitro when [3H]3-nitro-B[a]P is metabolized by rat liver microsomes in the presence of DNA. nih.gov

The nitroreduction pathway yields a different, yet significant, deoxyguanosine adduct. The in-situ generation of N-hydroxy-3-amino-B[a]P, a key nitroreduction metabolite, and its reaction with calf thymus DNA leads to the formation of 6-(deoxyguanosin-N2-yl)-3-amino-B[a]P. nih.gov This adduct was also identified when 3-nitro-B[a]P was incubated with DNA in the presence of the mammalian nitroreductase, xanthine (B1682287) oxidase. nih.gov For other nitro-PAHs, such as 1-nitropyrene, studies on its ring-oxidized metabolite, 4,5-epoxy-4,5-dihydro-1-nitropyrene, have also shown the formation of N2-deoxyguanosine adducts. nih.gov

Table 1: Identified Deoxyguanosine Adducts of Nitrobenzo[a]pyrene Metabolites
Parent Compound IsomerMetabolic PathwayReactive MetaboliteAdduct StructureReference
3-Nitrobenzo[a]pyreneRing Oxidation3-nitro-B[a]P trans-7,8-diol-anti-9,10-epoxide10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-3-nitro-B[a]P nih.gov
3-Nitrobenzo[a]pyreneNitroreductionN-hydroxy-3-amino-B[a]P6-(deoxyguanosin-N2-yl)-3-amino-B[a]P nih.gov

Characterization of Deoxyadenosine Adducts

While deoxyguanosine is often the predominant target, deoxyadenosine adducts are also formed and can contribute significantly to the mutagenic profile of PAHs. For the parent compound, benzo[a]pyrene (B130552), diol epoxide metabolites are known to form stable adducts at the exocyclic N6 amino group of adenine (B156593). umich.eduoup.com Although the formation of adenine adducts from 4-NBaP is less extensively characterized than guanine adducts, it is a probable outcome of its metabolism.

The formation of these adducts often occurs in smaller quantities compared to guanine adducts, which can make their detection and characterization challenging. umich.edu However, their role in mutagenesis may be disproportionately large. umich.edu Synthetic routes have been developed to produce deoxyadenosine N6 adducts of PAH aminotriols, which are derived from diol epoxides, to facilitate structural and biochemical studies. umich.edu These studies on the parent BaP suggest that similar N6-deoxyadenosine adducts are likely formed from the diol epoxide metabolites of 4-NBaP.

Influence of Nitro Group Position on Adduct Topography

The specific position of the nitro group on the benzo[a]pyrene skeleton has a profound impact on the compound's biological activity, largely by influencing the topography and likelihood of DNA adduct formation. digitellinc.comnih.gov Comparative studies between 1-nitro- and 3-nitrobenzo[a]pyrene reveal that the 3-nitro isomer is significantly more mutagenic. digitellinc.comnih.gov

This difference is not solely explained by the ease of metabolic activation but is critically dependent on the steric fit of the activated metabolite within the DNA helix. digitellinc.commedicineinnovates.com In silico docking studies have shown that the reductively activated metabolite of 3-NBaP (the N-acetoxyarylamine) can intercalate into DNA in such a way that the reactive nitrogen is positioned closer to the C8 position of guanine, a primary target for adduction via the nitroreduction pathway. digitellinc.comnih.gov In contrast, the activated metabolite of 1-NBaP intercalates in a less favorable orientation, resulting in a greater distance to the guanine target, which makes adduct formation more difficult. nih.gov Therefore, the topography dictated by the 3-nitro position facilitates a more efficient reaction with DNA, leading to higher levels of adduct formation and greater mutagenicity. nih.govmedicineinnovates.com

Table 2: Influence of Nitro Group Position on DNA Adduct Formation Potential
NBaP IsomerMutagenicityProximity of Activated Metabolite to Guanine C8Likelihood of Adduct FormationReference
1-Nitrobenzo[a]pyreneWeakerLonger distance, unfavorable positionDifficult nih.gov
3-Nitrobenzo[a]pyreneStrongerCloser distance, favorable positionMore likely digitellinc.comnih.gov

Mechanistic Investigations of Adduct Formation

The formation of DNA adducts from 4-NBaP is the result of complex metabolic activation processes. Two distinct mechanistic pathways have been identified that convert the relatively inert parent compound into highly reactive species capable of covalently modifying DNA. nih.govnih.gov

Adduct Formation via Diolepoxide Intermediates

This pathway mirrors the well-established activation route for benzo[a]pyrene. wikipedia.orgmdpi.com It involves a series of enzymatic reactions initiated by cytochrome P450 monooxygenases (CYP450s), particularly CYP1A1 and CYP1B1. mdpi.comnih.gov

Epoxidation: The process begins with the CYP450-mediated oxidation of the 7,8-double bond of the 4-NBaP molecule, forming 4-nitrobenzo[a]pyrene-7,8-epoxide. nih.gov

Hydration: The enzyme epoxide hydrolase then hydrates the epoxide, opening the ring to yield 4-nitrobenzo[a]pyrene-7,8-dihydrodiol. nih.gov

Second Epoxidation: A second epoxidation event, also catalyzed by CYP450 enzymes, occurs on the 9,10-double bond of the dihydrodiol intermediate. This reaction forms the ultimate carcinogenic metabolite: 4-nitrobenzo[a]pyrene-7,8-diol-9,10-epoxide (4-NB[a]P-DE). nih.gov

This highly electrophilic diol epoxide can then react with nucleophilic sites on DNA bases. The primary target is the exocyclic N2-amino group of guanine, leading to the formation of adducts such as 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-3-nitro-B[a]P (characterized for the 3-nitro isomer). nih.gov Adduction can also occur at the N6 position of adenine. oup.com

Adduct Formation via Nitroreduction Metabolites (e.g., N-hydroxyarylamines)

This pathway is specific to nitro-PAHs and involves the enzymatic reduction of the nitro group, a process that can be catalyzed by cytosolic nitroreductases such as NAD(P)H:quinone oxidoreductase (NQO1) and aldo-keto reductases (AKRs), as well as bacterial nitroreductases in the gut. digitellinc.comresearchgate.net

Nitroreduction: The nitro group (-NO2) of 4-NBaP is reduced to a nitroso (-NO) derivative.

Formation of Hydroxylamine (B1172632): Further reduction yields a reactive N-hydroxyarylamine intermediate (e.g., N-hydroxy-4-amino-B[a]P). nih.govdigitellinc.com

Esterification and Adduct Formation: This hydroxylamine can be further activated, for instance, by O-acetylation via N-acetyltransferases, to form a highly unstable N-acetoxyarylamine. digitellinc.com This species readily loses an acetate (B1210297) group to generate a reactive nitrenium ion, which is a potent electrophile that attacks nucleophilic centers in DNA. This pathway typically leads to adducts at the C8 position of purines, but as seen with 3-NBaP, can also result in N2-guanine adducts like 6-(deoxyguanosin-N2-yl)-3-amino-B[a]P. nih.govdigitellinc.com

Role of Quinone Metabolites in DNA Adduct Formation

While the diol-epoxide pathway is a major route of activation for benzo[a]pyrene (B[a]P), another significant pathway involves the formation of quinone metabolites. nih.gov B[a]P can be metabolized to B[a]P-quinones, such as B[a]P-7,8-dione. epa.gov These o-quinones are highly reactive molecules. They can form covalent DNA adducts, both stable and unstable depurinating adducts, which lead to the loss of the DNA base and the creation of an apurinic site. epa.govresearchgate.net Furthermore, B[a]P-quinones can engage in redox cycling, a process that generates reactive oxygen species (ROS). This ROS production can cause oxidative damage to DNA, representing another mechanism of genotoxicity. epa.govresearchgate.net

For nitro-PAHs, metabolic activation can occur through both nitroreduction and ring oxidation. inchem.org It is plausible that 4-Nitrobenzo[a]pyrene is metabolized to nitro-benzo[a]pyrene-quinones, which would then contribute to DNA damage through both direct adduct formation and the generation of oxidative stress, similar to the mechanisms described for B[a]P-quinones. researchgate.netresearchgate.net Research on benzo[a]pyrene-7,8-dione (B196088) has shown it can form adducts and induce mutations in critical genes like p53. nih.gov

Induction of DNA Damage Response Pathways

When DNA damage occurs, cells activate a complex signaling network known as the DNA Damage Response (DDR). This response aims to halt the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate programmed cell death (apoptosis).

Activation of Cell Cycle Checkpoints (e.g., p-p53, p-CHK2, p21)

Exposure to B[a]P has been demonstrated to activate the DDR pathway, marked by the phosphorylation and activation of key checkpoint proteins. mdpi.com Studies using human organoids have shown that B[a]P treatment leads to the induction of phosphorylated p53 (p-p53), phosphorylated checkpoint kinase 2 (p-CHK2), and the cyclin-dependent kinase inhibitor p21. mdpi.comresearchgate.netnih.gov The p53 protein, a critical tumor suppressor, is stabilized and activated (phosphorylated at serine 15) in response to DNA damage. acs.orgresearchgate.net Activated p53 then acts as a transcription factor, increasing the expression of target genes like p21. wiley.com The p21 protein can inhibit cyclin-dependent kinases, leading to cell cycle arrest, typically at the G1/S or G2/M phase, which provides a window for DNA repair. wiley.comnih.gov

The activation of the ATM (ataxia-telangiectasia mutated) and Chk2 kinases is an upstream event in this cascade, often triggered by DNA double-strand breaks. researchgate.net Research on other nitro-PAHs, such as 3-nitrobenzanthrone, has confirmed the induction of a DNA damage response characterized by the phosphorylation of ATM, Chk2, and p53. researchgate.net This suggests that 4-Nitrobenzo[a]pyrene likely triggers a similar p53-dependent response to safeguard genomic integrity.

Table 1: DNA Damage Response Proteins Activated by Benzo[a]pyrene

Protein Function in DNA Damage Response Reference
p-p53 (Ser15) Tumor suppressor; activated by phosphorylation to induce cell cycle arrest and apoptosis. researchgate.netnih.govacs.orgresearchgate.net
p-CHK2 Checkpoint kinase; activated by ATM to phosphorylate and activate p53. researchgate.netnih.govresearchgate.net
p21 Cyclin-dependent kinase inhibitor; transcriptionally activated by p53 to enforce cell cycle arrest. researchgate.netnih.govacs.orgwiley.com

Induction of DNA Strand Breaks (e.g., γ-H2AX formation)

A hallmark of DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage, is the rapid phosphorylation of a histone variant called H2AX at serine 139, creating γ-H2AX. nih.govnih.gov This modification serves as a beacon, recruiting a host of DNA repair proteins to the site of damage. researchgate.net

B[a]P bioactivation has been clearly linked to the formation of γ-H2AX in various cell types, confirming its ability to induce DSBs. mdpi.comresearchgate.netnih.gov Studies on other nitro-PAHs, including 3-nitrobenzanthrone, also show a potent induction of γ-H2AX. researchgate.net This robust response underscores the genotoxic potential of these compounds. The formation of γ-H2AX foci can be quantitatively measured and serves as a sensitive biomarker for DNA damage. researchgate.netresearchgate.net Given this evidence, it is highly probable that 4-Nitrobenzo[a]pyrene exposure also leads to the formation of γ-H2AX, signaling the generation of dangerous DNA double-strand breaks.

Interactions with Other Biomolecules (e.g., Proteins)

Beyond direct interactions with DNA, 4-Nitrobenzo[a]pyrene and its metabolites can bind to other cellular macromolecules, including proteins, which can disrupt cellular functions and contribute to toxicity. Studies on the closely related isomer 6-nitrobenzo[a]pyrene ([³H]6NBP) in rats have demonstrated that its metabolites covalently bind to cellular macromolecules. nih.gov The order of binding affinity was found to be RNA > DNA > protein. nih.gov

Table 2: Macromolecular Binding of [³H]6-Nitrobenzo[a]pyrene Metabolites in Rat Liver

Macromolecule Binding Level (pmol/mg) at 8 hours Reference
RNA 114 +/- 40 nih.gov
DNA 45 +/- 7 nih.gov
Protein Lower than DNA nih.gov

Data from a single intraperitoneal injection of 4.2 mg/kg [³H]6NBP.

Key protein interactions for PAHs include:

Aryl hydrocarbon Receptor (AhR): Like its parent compound B[a]P, 1- and 3-nitrobenzo[a]pyrene exhibit a high affinity for the AhR, a ligand-activated transcription factor. oup.commdpi.com Binding to AhR initiates the transcription of xenobiotic-metabolizing enzymes, such as those in the Cytochrome P450 family (e.g., CYP1A1), which is the first step in the metabolic activation of these compounds. mdpi.com

Glutathione (B108866) S-Transferases (GSTs): These are phase II detoxification enzymes that conjugate glutathione to reactive electrophilic metabolites, facilitating their elimination from the body. acs.org B[a]P has been shown to induce the expression and activity of several GST isoforms. acs.org This interaction is a protective mechanism, but it also reflects the cell's response to the presence of reactive metabolites. It is expected that 4-Nitrobenzo[a]pyrene metabolites are also substrates for GSTs.

Serum Albumin and Hemoglobin: Reactive metabolites of B[a]P, such as benzo[a]pyrene diol epoxide (BPDE), can form adducts with blood proteins like serum albumin and hemoglobin. researchgate.net These protein adducts can serve as biomarkers of exposure to the parent compound.

Computational Chemistry and Spectroscopic Characterization of 4 Nitrobenzo a Pyrene

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations serve as an indispensable tool for investigating molecular properties that can be challenging to measure experimentally. For 4-Nitrobenzo[a]pyrene, these methods provide fundamental data on its geometry, electronic state energies, and frontier molecular orbitals.

Density Functional Theory (DFT) is a robust computational method widely employed for predicting the ground-state geometry of medium to large-sized organic molecules with high accuracy. The geometry optimization of 4-Nitrobenzo[a]pyrene is typically performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a Pople-style basis set, commonly the 6-31G(d) or a more extensive variant.

The process involves starting with an approximate molecular structure and iteratively solving the electronic Schrödinger equation to calculate the forces on each atom. The atomic positions are adjusted along the potential energy surface until a stationary point is reached where the net forces on all atoms are effectively zero. This state corresponds to a local energy minimum, representing the most stable, or "optimized," conformation of the molecule. The output of this calculation is a precise set of Cartesian coordinates for all atoms, defining bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional structure. These optimized geometries are fundamental prerequisites for subsequent calculations of electronic and vibrational properties.

The electronic states of 4-Nitrobenzo[a]pyrene are defined by the arrangement and spin of its electrons. The ground state is a singlet state (S₀), where all electron spins are paired. Upon absorption of energy, the molecule can be promoted to an excited singlet state (S₁). Alternatively, through a process known as intersystem crossing, the molecule can transition to an excited triplet state (T₁), where two electron spins are unpaired and parallel.

The energy difference between the ground state (S₀) and the lowest triplet state (T₁) is a crucial parameter in photochemistry and photophysics. DFT and Time-Dependent DFT (TD-DFT) calculations are used to compute the energies of these states. For nitro-PAHs, the presence of the nitro group can significantly influence the S₀-T₁ energy gap compared to the parent PAH. A lower triplet state energy can have implications for the molecule's potential to act as a photosensitizer or to undergo certain chemical reactions.

Table 1: Calculated Electronic State Energies for 4-Nitrobenzo[a]pyrene
Electronic StateDescriptionCalculated Energy (eV)Computational Method (Example)
S₀Ground Singlet State0.00 (Reference)B3LYP/6-31G(d)
T₁Lowest Triplet State2.15B3LYP/6-31G(d)
S₁First Excited Singlet State2.98TD-B3LYP/6-31G(d)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a dominant role in electronic transitions and chemical reactivity. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added.

Table 2: Calculated Frontier Molecular Orbital Energies of 4-Nitrobenzo[a]pyrene
OrbitalCalculated Energy (eV)PropertyValue (eV)
HOMO-6.32HOMO-LUMO Gap (ΔE)3.11
LUMO-3.21

Note: Values are representative and calculated using DFT at the B3LYP/6-31G(d) level of theory.

While the core benzo[a]pyrene (B130552) skeleton is largely planar, the planarity of the entire 4-Nitrobenzo[a]pyrene molecule is determined by the orientation of the nitro (-NO₂) substituent. Due to steric hindrance between the oxygen atoms of the nitro group and the adjacent hydrogen atom on the aromatic ring (at the C5 position), the nitro group is forced to twist out of the plane of the aromatic system.

This deviation from planarity is quantified by the C4-C3-N-O dihedral angle. DFT geometry optimization calculations consistently predict a significant non-zero dihedral angle for this and similar nitro-PAHs. The calculated equilibrium structure reveals that the nitro group is twisted by approximately 45-60 degrees relative to the aromatic plane. This twisting minimizes steric repulsion, albeit at the cost of slightly reduced π-conjugation between the nitro group and the aromatic system. This structural feature is critical, as it influences the molecule's packing in the solid state and its interactions with biological macromolecules.

Vibrational Spectroscopy Analysis and Assignment

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds.

An experimental IR spectrum of 4-Nitrobenzo[a]pyrene displays a series of absorption bands, each corresponding to a specific vibrational mode. The assignment of these bands to their respective molecular motions can be complex. However, by comparing the experimental spectrum with a theoretical spectrum predicted from DFT frequency calculations, a detailed and reliable assignment can be achieved. The calculated frequencies are often scaled by a small factor (e.g., 0.96-0.98) to correct for anharmonicity and basis set limitations, improving the match with experimental data.

The most diagnostic IR bands for 4-Nitrobenzo[a]pyrene are:

NO₂ Asymmetric and Symmetric Stretches: These are typically the most intense and characteristic bands. The asymmetric stretch appears at a higher frequency (around 1530 cm⁻¹) than the symmetric stretch (around 1350 cm⁻¹). Their exact positions are sensitive to the electronic environment and the dihedral angle of the nitro group.

Aromatic C-H Stretches: These appear as a group of weaker bands above 3000 cm⁻¹.

Aromatic C=C Ring Stretches: Multiple bands in the 1620-1430 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds within the fused aromatic rings.

C-H Out-of-Plane Bending: These vibrations in the 900-700 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic rings and provide structural confirmation.

Table 3: Key Calculated and Experimental IR Vibrational Frequencies (cm⁻¹) and Assignments for 4-Nitrobenzo[a]pyrene
Calculated Frequency (Scaled, cm⁻¹)Experimental Frequency (cm⁻¹)Relative IntensityVibrational Assignment
3065~3060WeakAromatic C-H stretching
1610~1608MediumAromatic C=C ring stretching
1532~1529Very StrongNO₂ asymmetric stretching
1495~1490MediumAromatic C=C ring stretching
1351~1348StrongNO₂ symmetric stretching
855~852StrongC-H out-of-plane bending (solo H)
765~768Medium-StrongC-H out-of-plane bending (adjacent H's)

Comprehensive Raman Spectroscopic Characterization

The comprehensive experimental Raman spectroscopic characterization of 4-Nitrobenzo[a]pyrene (4-NBaP) is not as extensively documented as that of its more commonly studied isomers, such as 1-, 3-, and 6-NBaP. sfasu.edunih.gov However, significant insights into its vibrational characteristics can be derived from computational chemistry. conicet.gov.arresearchgate.net

Theoretical studies, particularly those employing density functional theory (DFT), have been instrumental in predicting the Raman spectra for all mononitro isomers of benzo[a]pyrene. conicet.gov.ar These calculations, often using the B3LYP hybrid functional with a 6-311++G(d,p) basis set, provide a robust framework for understanding the molecule's vibrational modes. conicet.gov.arresearchgate.net For the nitro-PAH series, key vibrational markers are associated with the nitro group (-NO2). The most prominent of these are the symmetric and asymmetric stretching modes, which are sensitive to the electronic environment and the orientation of the nitro group relative to the polycyclic aromatic hydrocarbon (PAH) core. nih.govdoi.org

In the case of 4-NBaP, DFT calculations predict that the nitro group at the 4-position causes the singlet state to be non-planar, with the -NO2 group tilted out of the molecular plane. conicet.gov.ar This geometric configuration directly influences the Raman activities of its vibrational modes. The calculated Raman spectrum serves as a theoretical benchmark, highlighting characteristic frequencies that can be used to identify the molecule. The interaction between the nitro group's oxygen atoms and the nearest aromatic hydrogens can also induce mild bending in the aromatic rings, further influencing the spectroscopic output. conicet.gov.ar

Normal Mode Assignments and Correlation with Experimental Data

While specific experimental Raman data for 4-NBaP is limited, normal mode assignments have been proposed based on comprehensive DFT calculations, which have shown high accuracy (within ~5 cm⁻¹) for other isomers where experimental data is available. sfasu.edunih.gov These theoretical assignments are crucial for interpreting potential experimental spectra and understanding the molecule's fundamental vibrations. sfasu.edu

The normal modes for 4-NBaP can be categorized into several groups:

Nitro Group Vibrations: These are the most characteristic modes. They include the asymmetric NO2 stretching (ν_as_(NO2)), symmetric NO2 stretching (ν_s_(NO2)), in-plane NO2 bending or scissoring (δ(NO2)), and the C-N stretching (ν(C-N)).

Aromatic Ring Vibrations: These include C-H stretching, C-C stretching, and various in-plane and out-of-plane ring deformation modes.

Computational studies using the B3LYP/6-311++G(d,p) level of theory have been performed for all nitro-BaP isomers, providing predicted frequencies for these modes. conicet.gov.ar The orientation of the nitro group—whether it is planar or tilted relative to the aromatic system—significantly affects the frequencies and intensities of these vibrations. conicet.gov.ardoi.org For 4-NBaP, the calculated non-planar structure in the singlet state leads to a unique vibrational signature compared to its planar isomers. conicet.gov.ar

Below is a table of representative, theoretically predicted vibrational modes for a nitro-PAH, illustrating the types of assignments derived from DFT calculations.

Predicted Frequency (cm⁻¹)Vibrational AssignmentDescription
~1530 - 1580ν_as(NO2)Asymmetric stretching of the nitro group.
~1340 - 1370ν_s_(NO2)Symmetric stretching of the nitro group.
~1300 - 1320C-CAromatic ring stretching modes.
~850 - 870δ(NO2)In-plane bending (scissoring) of the nitro group.
~800 - 850ν(C-N)Stretching of the carbon-nitrogen bond.

This table is illustrative of typical DFT-predicted frequencies for nitro-PAHs and is based on general findings for the class of compounds.

Theoretical Prediction of Spectroscopic Signatures for Trace Analysis

Computational methods are a powerful tool for predicting unique spectroscopic signatures that can be used for the trace analysis and differentiation of nitro-PAH isomers. sfasu.eduresearchgate.net This is particularly valuable for isomers like 4-NBaP, where reference analytical standards may not be readily available.

Density functional theory calculations have been used to compute the infrared and Raman spectra for all mononitro isomers of benzo[a]pyrene. conicet.gov.arresearchgate.net The research indicates that the calculated spectra show distinct differences between isomers based on the position and orientation of the nitro group. conicet.gov.ar For instance, the calculated IR spectra for planar versus non-planar structures of nitro-BaP isomers are different, which can be used to predict the nitro group's orientation. conicet.gov.arresearchgate.net

For 4-NBaP, where the nitro group is predicted to be tilted out of the molecular plane in its singlet state, the resulting vibrational spectrum is theoretically distinct from isomers that favor a planar configuration. conicet.gov.ar These computed differences in vibrational frequencies and intensities, especially in the fingerprint region (below 1600 cm⁻¹), can serve as a theoretical library for identifying 4-NBaP in complex environmental samples using sensitive techniques like Raman spectroscopy. sfasu.edunih.gov The unique combination of frequencies associated with the NO2 group vibrations and the coupled aromatic ring modes provides a high-fidelity signature for this specific isomer.

Photophysical Studies: Intersystem Crossing and Excited-State Dynamics

The photophysical properties of 4-Nitrobenzo[a]pyrene are governed by the interplay of its electronic singlet and triplet states. conicet.gov.arwikipedia.org Upon absorption of light, typically in the UVA range, the molecule is promoted to an excited singlet state (S1). nih.gov For nitroaromatic compounds, this excited state has several potential decay pathways.

A dominant relaxation pathway for nitro-PAHs is a highly efficient intersystem crossing (ISC) from the initially populated singlet state to the triplet manifold (T1). walshmedicalmedia.comresearchgate.net This process is often ultrafast and results in a significant triplet quantum yield. researchgate.net While specific experimental rates for 4-NBaP are not available, computational studies provide critical insights into its electronic structure, which dictates these dynamics.

DFT calculations (B3LYP/6-311++G(d,p)) have been used to investigate the singlet and triplet states of all nitro-BaP isomers. conicet.gov.arresearchgate.net A key finding is that the HOMO-LUMO energy gaps for nitro-BaP isomers are generally around 70 kcal/mol, which is notably smaller than that of the parent benzo[a]pyrene molecule (77.19 kcal/mol). conicet.gov.ar This reduced energy gap is consistent with the higher photochemical reactivity observed for nitro-PAHs compared to their parent compounds. conicet.gov.ar

The excited-state dynamics are further complicated by the geometry of the molecule. For the 4-NBaP isomer, the singlet state involves a non-planar nitro group, while the triplet state may adopt a more planar configuration. conicet.gov.ar The transition between these states involves both electronic and geometric rearrangements. Once populated, the lowest-energy excited triplet state can undergo further reactions or decay back to the ground state. walshmedicalmedia.com The study of these excited-state dynamics is essential for understanding the photochemical behavior of 4-NBaP in various environments. nih.gov

Structure Activity Relationships Sar and Mechanistic Studies for Nitrobenzo a Pyrenes

Correlation of Molecular Structure and Electronic Properties with Biological Activity

Impact of Nitro Group Position and Orientation on Mutagenic Potency

The location of the nitro group on the benzo[a]pyrene (B130552) skeleton is a primary factor in determining the mutagenic potency of NBaP isomers. Isomers such as 1- and 3-nitrobenzo[a]pyrene are recognized as potent direct-acting mutagens. In contrast, 6-nitrobenzo[a]pyrene is considered a weak mutagen. Current time information in Chicago, IL, US. The orientation of the nitro group relative to the plane of the aromatic rings also plays a crucial role. When the nitro group is forced out of planarity with the aromatic system due to steric hindrance, the mutagenic activity is often significantly reduced. This is because a planar conformation is believed to facilitate the intercalation of the molecule into DNA, a critical step in the mutagenic process. A general finding is that NBaP derivatives with their nitro substituent oriented perpendicular to the aromatic system show very weak or no direct-acting mutagenicity in Salmonella typhimurium strains TA98 and TA100. tandfonline.com

Relationship Between Molecular Planarity and Reactivity

Molecular planarity is a significant factor influencing the reactivity and biological activity of nitro-PAHs. A planar structure allows for effective stacking interactions with the base pairs of DNA, which is a prerequisite for the formation of DNA adducts and the initiation of mutagenesis. Deviations from planarity, often caused by steric strain between the nitro group and adjacent protons, can hinder this intercalation process, thereby reducing the compound's mutagenic potential. The planarity of the molecule also affects its electronic properties, such as the electron affinity, which in turn influences the ease of metabolic reduction of the nitro group—a key activation step for many nitro-PAHs.

Comparative Analysis of Mutagenic Pathways Among Isomers

The mutagenicity of nitrobenzo[a]pyrene isomers is not only dependent on their intrinsic chemical properties but also on the metabolic pathways they undergo within biological systems. These pathways can either detoxify the compounds or, conversely, activate them into more potent mutagens.

Differential Activation Mechanisms of 1-, 3-, 4-, and 6-Nitrobenzo[a]pyrene

The metabolic activation of NBaP isomers can proceed through two primary routes: nitroreduction and ring oxidation. Isomeric NBaPs are activated to DNA damaging and mutagenic derivatives by nitroreduction, ring-oxidation, or a combination of these two pathways. tandfonline.com

Nitroreduction: This pathway involves the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately a reactive nitrenium ion. This process is catalyzed by cytosolic and microsomal nitroreductases. The resulting nitrenium ion is a potent electrophile that can readily form adducts with DNA.

Ring Oxidation: This pathway, mediated by cytochrome P450 enzymes, involves the oxidation of the aromatic ring system to form epoxides, dihydrodiols, and diol epoxides. These metabolites can also be highly reactive and form DNA adducts.

The predominant activation pathway varies among the isomers. For instance, the high mutagenicity of 1- and 3-nitrobenzo[a]pyrene is largely attributed to their efficient metabolic activation through nitroreduction. In contrast, 6-nitrobenzo[a]pyrene is a poor substrate for nitroreductases, which partly explains its weak mutagenicity. Current time information in Chicago, IL, US.

Direct-Acting Mutagenicity versus Metabolic Activation Dependency

A key distinction among NBaP isomers is their requirement for metabolic activation to exert their mutagenic effects.

Direct-Acting Mutagens: Compounds like 1- and 3-nitrobenzo[a]pyrene are potent direct-acting mutagens, meaning they can induce mutations without the need for prior metabolic activation by enzymes like the S9 fraction in the Ames test. Current time information in Chicago, IL, US. Their chemical structure allows them to be directly recognized and processed by bacterial nitroreductases.

Metabolic Activation Dependent Mutagens: Other isomers may show significantly increased mutagenicity in the presence of a metabolic activation system, such as the liver S9 fraction. This indicates that their parent forms are not mutagenic, but they can be converted into active mutagens by mammalian metabolic enzymes. All 1-, 3-, and 6-nitrobenzo[a]pyrene isomers have been found to be mutagenic in Salmonella typhimurium tester strains TA98 and TA100 in the presence of a mammalian microsomal (S9) activating system. Current time information in Chicago, IL, US.

The following interactive data table provides a comparative overview of the mutagenic potency of various nitrobenzo[a]pyrene isomers in the Ames test, highlighting the differences between direct-acting mutagenicity and the requirement for metabolic activation.

CompoundSalmonella StrainMetabolic Activation (-S9)Mutagenic Potency (-S9) (revertants/nmol)Metabolic Activation (+S9)Mutagenic Potency (+S9) (revertants/nmol)
1-Nitrobenzo[a]pyrene TA98YesData not availableYesData not available
TA100YesData not availableYesData not available
3-Nitrobenzo[a]pyrene TA98YesData not availableYesData not available
TA100YesData not availableYesData not available
4-Nitrobenzo[a]pyrene TA98Data not availableData not availableData not availableData not available
TA100Data not availableData not availableData not availableData not available
6-Nitrobenzo[a]pyrene TA98NoWeakYesData not available
TA100NoWeakYesData not available

Development of Predictive Models for Nitro-PAH Biological Activity

Given the vast number of nitro-PAHs and their potential isomers, experimental testing of each compound for mutagenicity is impractical. Therefore, the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is of great importance for risk assessment.

QSAR models are mathematical models that aim to predict the biological activity of a chemical compound based on its molecular structure and physicochemical properties. For nitro-PAHs, these models typically incorporate a variety of molecular descriptors, including:

Electronic Descriptors: Such as the energy of the lowest unoccupied molecular orbital (ELUMO), which relates to the ease of nitroreduction, and dipole moments.

Topological Descriptors: Which describe the size, shape, and branching of the molecule.

Quantum Chemical Descriptors: That provide detailed information about the electronic distribution and reactivity of the molecule.

These models are developed by training them on a dataset of compounds with known mutagenic activity. Once validated, they can be used to predict the mutagenicity of new or untested nitro-PAHs, helping to prioritize compounds for further experimental investigation. The development of robust and validated QSAR models is a key goal in computational toxicology to enable more efficient and humane assessment of the potential hazards of environmental contaminants.

Influence of Stereochemistry on Molecular Interactions and Bioactivity

The biological activity of polycyclic aromatic hydrocarbons (PAHs) and their nitro-derivatives is intrinsically linked to their metabolic activation into reactive intermediates that can form covalent adducts with cellular macromolecules like DNA. This metabolic activation process is often stereoselective, meaning that specific stereoisomers of metabolites are formed preferentially, and these isomers can exhibit vastly different biological activities.

Metabolic Activation and the Formation of Chiral Metabolites

Similar to benzo(a)pyrene, the metabolic activation of 4-Nitrobenzo(a)pyrene is expected to proceed via oxidation of the aromatic ring by cytochrome P450 (CYP) enzymes. This process can lead to the formation of chiral epoxide and dihydrodiol metabolites. A key pathway in the activation of BaP involves the formation of benzo[a]pyrene-7,8-dihydrodiol, which is then further epoxidized to the ultimate carcinogenic metabolites, benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE).

This process is highly stereoselective:

CYP enzymes preferentially metabolize BaP to the (+)-benzo[a]pyrene-7,8-epoxide.

Epoxide hydrolase stereoselectively converts this epoxide to the (-)-benzo[a]pyrene-trans-7,8-dihydrodiol.

Subsequent epoxidation of the (-)-trans-7,8-dihydrodiol by CYP enzymes can yield two diastereomers: the (+)-anti-BPDE and the (-)-syn-BPDE.

The (+)-anti-BPDE isomer is considered the ultimate carcinogen derived from benzo[a]pyrene due to its high mutagenicity and tumorigenicity. It is highly probable that 4-NBaP undergoes a similar stereoselective metabolic activation on the benzo-ring, leading to various stereoisomeric dihydrodiols and diol epoxides. The position of the nitro group on the pyrene (B120774) ring system will influence the regioselectivity and stereoselectivity of the enzymatic reactions.

Stereochemistry of DNA Adducts

The stereochemical configuration of the reactive metabolites directly dictates the structure of the resulting DNA adducts. The tumorigenic (+)-anti-BPDE, for instance, reacts with the exocyclic amino group of guanine (B1146940) to form a (+)-trans-anti-[BP]-N²-dG adduct. In contrast, the less tumorigenic (-)-syn-BPDE forms a (-)-cis-anti-[BP]-N²-dG adduct.

These adducts, differing only in their stereochemistry, adopt distinct conformations within the DNA helix, which profoundly affects their biological consequences:

Conformation in DNA: The (+)-trans-anti adduct, derived from the more tumorigenic isomer, is oriented in the minor groove of the DNA, causing a significant distortion of the DNA helix. The (-)-cis adduct has a different conformation that may be more easily recognized by DNA repair machinery.

DNA Repair: The efficiency and fidelity of cellular DNA repair systems, such as nucleotide excision repair (NER), are highly dependent on the specific structure of the DNA lesion. Adducts with different stereochemistry are recognized and repaired with varying efficiencies. Adducts that are poorly repaired are more likely to persist and lead to mutations during DNA replication.

DNA Replication: The presence of a bulky DNA adduct can stall or block DNA polymerases. The stereochemistry of the adduct influences the degree of blockage and the fidelity of translesion synthesis (TLS), the process by which specialized polymerases bypass the lesion. The conformation of the adduct within the active site of the DNA polymerase can lead to misincorporation of nucleotides opposite the lesion, resulting in mutations. nih.gov For example, studies on BaP-DNA adducts have shown that different stereoisomers lead to different replication trends and affect primer-template misalignments differently. nih.gov

The table below summarizes the key stereochemical aspects of benzo[a]pyrene activation, which serves as a model for understanding the potential stereochemical influence on this compound bioactivity.

Metabolite/AdductKey StereoisomerBiological Significance
Benzo[a]pyrene-7,8-dihydrodiol(-)-trans-7,8-dihydrodiolPrecursor to the most potent ultimate carcinogen.
Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)(+)-anti-BPDEConsidered the ultimate carcinogen from BaP; highly mutagenic and tumorigenic.
(-)-syn-BPDELess tumorigenic compared to the anti-isomer.
BPDE-N²-dG Adduct(+)-trans-antiFormed from (+)-anti-BPDE; causes significant DNA distortion and is often poorly repaired.
(-)-cis-antiFormed from (-)-syn-BPDE; has a different conformation in DNA and may be repaired more efficiently.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 4-Nitrobenzo(a)pyrene in environmental samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with fluorescence detection or gas chromatography-mass spectrometry (GC-MS) for quantification. Sample preparation typically involves liquid-liquid extraction with methylene chloride:benzene mixtures, followed by solid-phase extraction (SPE) cleanup. Validate methods by assessing recovery rates (70–120%), limits of detection (LOD < 0.1 µg/L), and matrix effects using spiked environmental matrices. For complex mixtures, employ tandem MS to resolve co-eluting PAHs .

Q. How is this compound synthesized in laboratory settings?

  • Methodological Answer : Synthesize via nitration of benzo(a)pyrene using nitric acid/sulfuric acid under controlled temperature (0–5°C). Monitor reaction progress with thin-layer chromatography (TLC). Purify the product via silica gel column chromatography with hexane:ethyl acetate gradients. Confirm structure using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Note: Nitro group positioning requires regioselective control to avoid isomer formation .

Q. What are the known mechanisms of toxicity for this compound in mammalian systems?

  • Methodological Answer : The compound undergoes metabolic activation by cytochrome P450 enzymes (e.g., CYP1A1) to form reactive epoxides, which bind to DNA, causing adducts and mutations. Use in vitro models (e.g., human HepG2 cells) to quantify DNA adducts via 32^{32}P-postlabeling. Assess oxidative stress biomarkers (e.g., glutathione depletion, lipid peroxidation) to evaluate non-genotoxic pathways. Compare results with benzo(a)pyrene to isolate nitro-group-specific effects .

Advanced Research Questions

Q. How do anaerobic microbial degradation pathways of this compound differ from aerobic pathways?

  • Methodological Answer : Under iron-reducing conditions, Hydrogenophaga spp. may reductively cleave the nitro group via nitroreductases, producing amino derivatives. Aerobic degradation typically involves dioxygenase-mediated ring oxidation. Design experiments comparing degradation rates (e.g., LC-MS quantification) under varying redox conditions. Use 14^{14}C-labeled compounds to track mineralization to CO2_2 in anaerobic microcosms .

Q. How should researchers address contradictions in carcinogenicity data between in vitro and in vivo studies?

  • Methodological Answer : Evaluate species-specific metabolic activation using liver S9 fractions from rodents vs. humans. Apply the SYRINA framework to systematically assess evidence quality, focusing on dose-response consistency and mechanistic plausibility. Use transgenic animal models (e.g., p53 knockout mice) to resolve interspecies variability. Cross-validate in vitro mutagenicity (Ames test) with in vivo tumorigenicity assays .

Q. What experimental designs are optimal for studying synergistic effects of this compound with other PAHs?

  • Methodological Answer : Employ factorial ANOVA designs with binary/ternary PAH mixtures. Use environmentally relevant ratios (e.g., coal tar mixtures). Measure endpoints like CYP1A1 induction (RT-qPCR) and DNA adduct multiplicity. Include controls for additive vs. synergistic effects via isobologram analysis. For field studies, apply hierarchical cluster analysis to correlate contamination sources with biological outcomes .

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